molecular formula C12H14ClNO4 B2689845 Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride CAS No. 1177296-71-7

Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride

Cat. No. B2689845
M. Wt: 271.7
InChI Key: TVGBHUQUZILOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride” is a chemical compound with the molecular formula C12H14ClNO4 . Its average mass is 271.697 Da and its monoisotopic mass is 271.061127 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride” consists of 12 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride” has a molecular weight of 271.7 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Chemical Reactivity and Synthesis Applications

  • Curtius Reaction : Methyl (diethoxyphosphorylmethyl)furoates are utilized in the Curtius reaction, where they are hydrolyzed and converted into furoyl azides, which then undergo rearrangement to form stable methyl urethanes or other derivatives through nucleophilic substitution reactions. This showcases its versatility in synthesizing complex organic compounds (Pevzner, 2011).

  • Nitrofuran Metabolites : Studies on the reduction of methyl 5-nitro-2-furoate have led to the discovery of novel nitrofuran metabolites, indicating its role in biochemical transformations and potential for producing biologically active compounds (Yamada et al., 1984).

  • Derivative Synthesis : The compound has been used as a starting material in the synthesis of derivatives like 5-acetyl-2-furoates and 3-(2-furyl)acrylates, demonstrating its utility in creating diverse chemical structures for further applications in organic chemistry (Kuticheva et al., 2015).

Biochemical Studies

  • Xanthine Oxidase-catalyzed Reduction : The interaction of methyl 5-nitro-2-furoate with xanthine oxidase highlights its potential in studying enzyme-catalyzed reactions and understanding the biochemical pathways involving furan derivatives (Yamada et al., 1984).

  • Biomass Transformation : The compound is involved in catalytic processes aimed at biomass transformation, indicating its role in sustainable chemistry and potential applications in creating bio-based chemicals (Arias et al., 2016).

properties

IUPAC Name

methyl 5-[(furan-2-ylmethylamino)methyl]furan-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4.ClH/c1-15-12(14)11-5-4-10(17-11)8-13-7-9-3-2-6-16-9;/h2-6,13H,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGBHUQUZILOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride

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